molecular formula C15H13ClN4O B13942645 5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine CAS No. 54028-86-3

5,6-Dihydro-9-chloro-1-(2-furyl)-4-methyl-4H-s-triazolo(4,3-a)(1,5)benzodiazepine

Cat. No.: B13942645
CAS No.: 54028-86-3
M. Wt: 300.74 g/mol
InChI Key: ASRAQZNTLONZAQ-UHFFFAOYSA-N
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Description

9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is known for its potential pharmacological activities, particularly in the field of neurology and oncology .

Preparation Methods

The synthesis of 9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-chloro-2-hydrazinoquinoxaline with an appropriate aldehyde, followed by cyclization using an oxidation-reduction mechanism . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of neurotransmitter receptors in the brain, leading to its effects on neurological functions. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar compounds include other triazolobenzodiazepines and related heterocyclic compounds. Compared to these, 9-CHLORO-1-(2-FURYL)-5,6-DIHYDRO-4-METHYL-4H-[1,2,4]TRIAZOLO[4,3-A][1,5]BENZODIAZEPINE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Some similar compounds are:

Properties

CAS No.

54028-86-3

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

9-chloro-1-(furan-2-yl)-4-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C15H13ClN4O/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3

InChI Key

ASRAQZNTLONZAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CO4

Origin of Product

United States

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